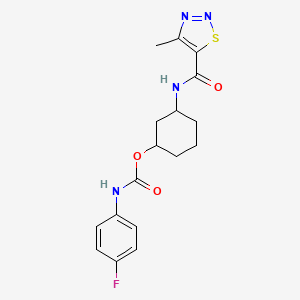

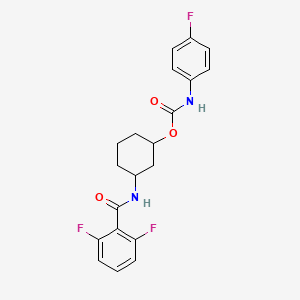

3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . These small molecules contain five-membered heterocyclic moieties and are considered bioisosteres of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Chemical Reactions Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .Scientific Research Applications

Antimicrobial Activity

1,3,4-thiadiazole derivatives, which include the compound , have been found to exhibit potent antimicrobial activity . These compounds were tested against various strains of bacteria such as E. coli, B. mycoides, and C. albicans .

Antibacterial Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown significant antibacterial activity . They have been found to inhibit various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antifungal Activity

The 1,2,3-thiadiazole hybrid structures, which include the compound , have shown myriad biomedical activities such as antifungal .

Antiviral Activity

These 1,2,3-thiadiazole hybrid structures have also demonstrated antiviral properties .

Insecticidal Activity

The 1,2,3-thiadiazole hybrid structures have been found to possess insecticidal properties .

Anticancer Activity

An attempt was made to synthesize new thiadiazole hybrids and evaluate them as anti-cancer agents against breast cancer and lung adenocarcinoma cell lines .

Antiamoebic Activity

The 1,2,3-thiadiazole hybrid structures have shown antiamoebic activities .

Plant Activators

These 1,2,3-thiadiazole hybrid structures have also been used as plant activators .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Biochemical Pathways

Thiazole derivatives are known to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .

Pharmacokinetics

Due to the mesoionic nature of thiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiazole derivatives can exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s activity can be influenced by the pH of the environment, the presence of other compounds, and the temperature . .

Future Directions

The development of new 1,3,4-thiadiazole derivatives with potential anticancer activity is an active area of research . Modifying the structure of known derivatives with documented activity is one method of searching for new compounds . Therefore, “3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate” could potentially be a candidate for further study in this area.

properties

IUPAC Name |

[3-[(4-methylthiadiazole-5-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c1-10-15(26-22-21-10)16(23)19-13-3-2-4-14(9-13)25-17(24)20-12-7-5-11(18)6-8-12/h5-8,13-14H,2-4,9H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUSWIVDXCXYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6504710.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6504717.png)

![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504720.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504728.png)

![5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6504731.png)

![N-[(4-methylphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}butanamide](/img/structure/B6504742.png)

![2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6504748.png)

![3-benzyl-7-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6504750.png)

![methyl 7-fluoro-1-{[4-(methoxycarbonyl)phenyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B6504773.png)

![methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate](/img/structure/B6504782.png)

![2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid](/img/structure/B6504794.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide](/img/structure/B6504804.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B6504810.png)